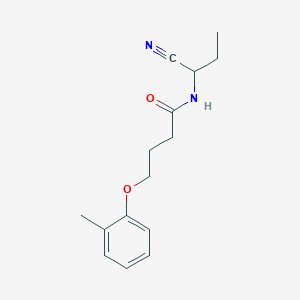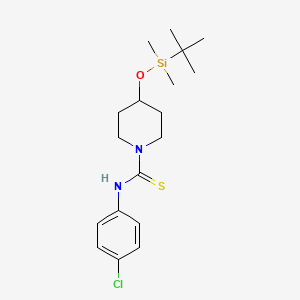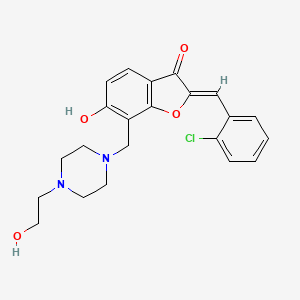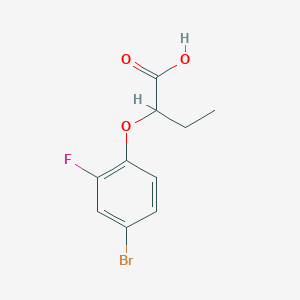
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide, also known as PNB-0408, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. PNB-0408 is a member of the butanamide family, which is a class of organic compounds that contains an amide functional group attached to a butane chain.
Mécanisme D'action
The mechanism of action of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been shown to have a range of biochemical and physiological effects in the body. In animal studies, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been found to reduce inflammation and pain, as well as improve motor function and reduce tissue damage in models of spinal cord injury. N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has also been found to have herbicidal effects, inhibiting the growth of certain weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide. One area of interest is the development of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide-based drugs for the treatment of chronic pain and inflammation. Another area of interest is the optimization of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide as a herbicide, potentially leading to the development of more environmentally friendly weed control methods. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide and its potential applications in other fields, such as industry and materials science.
Méthodes De Synthèse
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with 1-bromo-3-chloropropane to form 4-(2-methylphenoxy)-1-chlorobutane. The resulting compound is then reacted with sodium cyanide in the presence of a palladium catalyst to yield N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide. This synthesis method has been optimized to produce high yields of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide with high purity.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been studied extensively for its potential applications in various fields. In medicine, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. In agriculture, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. In industry, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-13(11-16)17-15(18)9-6-10-19-14-8-5-4-7-12(14)2/h4-5,7-8,13H,3,6,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSIUSRNMXQOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2801582.png)
![2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2801583.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2801584.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2801585.png)



![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2801589.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2801595.png)
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2801596.png)

![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide](/img/structure/B2801598.png)